Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrimidine ring, along with various functional groups such as butylsulfanyl, methyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridopyrimidine Core: The initial step involves the formation of the pyridopyrimidine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of Functional Groups: The next step involves the introduction of the butylsulfanyl, methyl, and pyridinyl groups. This can be achieved through various substitution reactions using appropriate reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the propan-2-yl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfanyl group can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalysts such as palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies to understand the molecular mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathways involved in disease progression. For example, it may inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and subsequent cell death in cancer cells .
Comparison with Similar Compounds
Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyridopyrimidine derivatives:
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are known for their PARP-1 inhibitory activity and anti-tumor properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds exhibit anticancer activity and are used in the development of kinase inhibitors.
Pyrido[3,4-d]pyrimidine Derivatives: These compounds have shown potential as CDK4/6 inhibitors and are being explored for their anti-cancer properties.
The uniqueness of propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
propan-2-yl 2-butylsulfanyl-7-methyl-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N4O3S/c1-5-6-11-29-21-24-18-17(19(26)25-21)16(14-7-9-22-10-8-14)15(13(4)23-18)20(27)28-12(2)3/h7-10,12,16H,5-6,11H2,1-4H3,(H2,23,24,25,26) |
InChI Key |
DZJLXUPNWYAGEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=NC=C3)C(=O)N1 |
Origin of Product |
United States |
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